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2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

DNA-protein cross-linking oxopropenyl adduct chemistry pKa determination

DNA adduct labs relying on M1dG/OPdA standards miss cytosine-derived MDA lesions-OPdC has unique LC-MS/MS retention and MRM transitions. OPdC (CAS 666718-05-4) is the sole MDA-cytosine adduct formed at neutral pH. • Non-substitutable for OPdC-specific detection; M1dG/OPdA cannot serve as surrogates • Cross-linking competent at pH 7.4 (oxopropenyl pKa 10.5 vs. 6.9 for N2-oxopropenyl-dG) • Validated MR1 ligand (WO2021144475A1); unmodified cytidine inactive • 25% synthetic yield; compatible with 13C/15N stable isotope labeling • ≥95% purity; -20°C storage; ships with cold packs

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
Cat. No. B13412067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-(3-oxo-1-propenyl)cytidine
Molecular FormulaC12H15N3O5
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC=CC=O)CO)O
InChIInChI=1S/C12H15N3O5/c16-5-1-3-13-10-2-4-15(12(19)14-10)11-6-8(18)9(7-17)20-11/h1-5,8-9,11,17-18H,6-7H2,(H,13,14,19)/b3-1+/t8-,9+,11+/m0/s1
InChIKeyYNSCAHIKWMTQMP-CZBLIFJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OPdC: A Minor MDA-DNA Adduct for Cross-Linking Research


2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC, CAS 666718-05-4) is an exocyclic DNA adduct formed through the reaction of the lipid peroxidation product malondialdehyde (MDA) or base propenal with deoxycytidine residues in DNA. It is the pyrimidine counterpart within a family of three characterized MDA-nucleoside adducts: the major deoxyguanosine adduct M1dG and the deoxyadenosine adduct OPdA [1]. OPdC belongs to the class of N4-modified cytidine analogs featuring an α,β-unsaturated carbonyl moiety that confers distinct chemical reactivity compared to unmodified 2'-deoxycytidine, including the capacity to form Schiff base cross-links with lysine residues in proteins [2]. The compound is structurally characterized as (E)-3-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]prop-2-enal with a molecular weight of 281.26 g/mol and molecular formula C12H15N3O5 .

1
DNA cross-linking probe research requiring a defined, electrophilic pyrimidine lesion
2
LC-MS/MS biomarker method development for cytosine-specific oxidative DNA damage
3
MR1-restricted T cell assay development with a patent-disclosed nucleoside adduct ligand

Why OPdC Cannot Be Substituted by Other MDA Adducts


Within the MDA-DNA adduct family, M1dG (major), OPdA (minor), and OPdC (minor) exhibit fundamentally divergent chemical behaviors that preclude functional interchangeability. The pKa of the oxopropenyl conjugate base determines reactivity toward biological nucleophiles at physiological pH: OPdC and OPdA share a pKa of 10.5, existing predominantly in the neutral, cross-linking-competent form, whereas the ring-opened deoxyguanosine adduct N2-oxopropenyl-dG has a pKa of 6.9 and exists mainly as the unreactive anion at pH 7.4 [1]. This acid-base divergence produces a qualitative functional difference—OPdC readily forms imine cross-links with Nα-acetyl-lysine at neutral pH, while N2-oxopropenyl-dG does not react [1]. Furthermore, OPdC is the sole MDA-cytosine adduct formed at neutral pH, whereas acidic conditions favor the 3:1 MDA-cytosine oligomer adduct M3C, meaning that pH-controlled synthesis or detection protocols must be compound-specific [2]. Substituting OPdC with unmodified 2'-deoxycytidine eliminates the electrophilic oxopropenyl warhead entirely, abolishing all cross-linking and MR1 ligand activity [3].

M1dG Major adduct but functionally inert for DNA-protein cross-linking at neutral pH, making it unsuitable for cytosine-specific lesion studies.
M3C pH-dependent oligomeric adduct that replaces OPdC under acidic synthesis conditions; cannot substitute in neutral-pH biomarker or cross-linking workflows.
Unmodified dC Lacks the electrophilic oxopropenyl warhead, eliminating cross-linking capacity and MR1 ligand activity entirely.

Quantitative Differentiation of OPdC from Closest Analogs


pKa-Driven Cross-Linking Reactivity: OPdC vs. N2-Oxopropenyl-dG

OPdC (compound 5) exhibits a pKa of 10.5, meaning it exists predominantly in the neutral, electrophilic form at physiological pH (7.4) and readily forms imine cross-links with the ε-amino group of Nα-acetyl-lysine. In direct contrast, N2-oxopropenyl-deoxyguanosine (compound 2, the ring-opened form of M1dG) has a pKa of 6.9 and exists mainly as the resonance-stabilized, unreactive anion at neutral pH, failing to form cross-links even upon prolonged exposure to excess Nα-acetyl-lysine [1]. The 3.6 pKa unit difference translates to an approximately 4000-fold difference in the neutral-to-anion ratio at pH 7.4, establishing a qualitative functional difference rather than a merely quantitative one.

pKa-Driven Cross-Linking Reactivity
Head-to-head
OPdC pKa = 10.5 (cross-linking competent) vs. N2-oxopropenyl-dG pKa = 6.9 (unreactive anion at pH 7.4)
~4000-fold neutral/anion ratio difference supports cytosine-specific cross-link probe design
Comparative cross-linking assay with Nα-acetyl-lysine; data to verify for specific buffer systems
DNA-protein cross-linking oxopropenyl adduct chemistry pKa determination

One-Pot Synthetic Yield: OPdC vs. M1dG and OPdA

Using the propargyl aldehyde/DMSO one-pot method, OPdC was obtained in 25% isolated yield, compared to 20% for OPdA and 50% for M1dG using the 3-iodoacrolein route [1]. Earlier methods using 2-iodoacrolein gave OPdC in lower yields (<10%). The 25% yield for OPdC, while lower than that for M1dG, represents a significant improvement over previous synthetic approaches and provides sufficient material for isotopic labeling and biomarker standard preparation [1].

One-Pot Synthetic Yield
Head-to-head
OPdC: 25% isolated yield vs. OPdA: 20% and M1dG: 50%
Adequate yield for labeled ISTD synthesis; supports procurement over OPdA when resources are limited
Propargyl aldehyde/DMSO method; earlier 2-iodoacrolein routes reported lower yields
nucleoside adduct synthesis isotopic labeling biomarker standards

pH-Dependent Selectivity: OPdC as Sole Neutral-pH Cytosine Adduct

The reaction of MDA with deoxycytidine exhibits strict pH-dependent chemoselectivity. At neutral pH, M1C-deoxyribose (OPdC, the 1:1 MDA-cytosine adduct) appears to be the sole adduct formed. In contrast, at acidic pH, the 3:1 MDA-cytosine oligomer adduct M3C-deoxyribose becomes the major product [1]. This stark pH-dependent partitioning is not observed to the same degree for deoxyguanosine, where M1dG formation predominates across a broader pH range.

pH-Dependent Chemoselectivity
Reported
Neutral pH: OPdC is the sole 1:1 adduct; Acidic pH: M3C oligomer dominates
Neutral pH synthesis is mandatory for exclusive OPdC analytical standard generation
Class-level inference; lab-to-lab pH control may shift product distribution
MDA-DNA adduct formation pH-dependent chemoselectivity oxidative stress biomarkers

MR1 Ligand Specificity: OPdC as Defined Immunomodulator

N4-(3-oxo-1-propenyl)-2'-deoxycytidine is specifically claimed as compound 38 within the patent WO2021144475A1, which describes MR1 ligands and pharmaceutical compositions for immunomodulating treatment of diseases associated with aberrant or absent MR1-specific T cell responses [1]. The compound is listed alongside a defined panel of modified nucleosides and nucleoside adducts, including its adenosine counterpart N6-(3-oxo-1-propenyl)-2'-deoxyadenosine. Unmodified deoxycytidine is not claimed as an MR1 ligand in this context, indicating that the oxopropenyl modification is essential for MR1 binding and T cell receptor engagement [1].

MR1 Ligand Specificity
Reported
OPdC explicitly claimed as MR1 ligand (compound 38) in WO2021144475A1; unmodified dC is not
Supports MR1-restricted T cell assay research context; oxopropenyl modification required
Source review: patent claim; independent functional replication data to verify
MR1-restricted T cells immunomodulation nucleoside adduct ligands

Adduct Hierarchy: OPdC as Minor Lesion vs. Dominant M1dG

In DNA exposed to MDA or base propenal, the reaction is not uniformly distributed across nucleobases. M1dG (pyrimido[1,2-α]purin-10(3H)-one) is consistently reported as the major adduct, while OPdA and OPdC are characterized as minor products [1]. The site-specific synthesis of M1dG- and OPdA-modified oligonucleotides has been developed, but to date no viable site-specific synthesis strategy for OPdC-modified oligonucleotides has been reported, reflecting the technical challenges in studying this minor but functionally distinct lesion [1].

Adduct Hierarchy & Synthesis Access
Class-level
OPdC is a minor MDA-DNA lesion; site-specific oligonucleotide synthesis not yet reported
Procurement of OPdC nucleoside standard is essential for analytical method development
Data to verify for oligonucleotide context; M1dG and OPdA methods available for comparison
lipid peroxidation biomarkers DNA adductomics oxidative DNA damage

Cross-Link Conjugate pKa: OPdC vs. OPdA Conjugates

The imine cross-link conjugates formed from the reaction of oxopropenyl adducts with Nα-acetyl-lysine exhibit distinct pKa values depending on the parent nucleoside. The cross-link conjugate derived from N1-methyl-oxopropenyl-dG (compound 8) has a pKa of 6.3 and exists predominantly in the deprotonated form at neutral pH. In contrast, the cross-link conjugate from OPdA (compound 7) has a pKa of 8.8 and exists primarily in the protonated iminium form at neutral pH [1]. While the pKa of the OPdC-derived cross-link conjugate was not explicitly determined in the same study, OPdC and OPdA share identical parent pKa values (10.5) and both readily form cross-links [1], suggesting that OPdC-derived cross-links may exhibit similar conjugate stability characteristics to OPdA-derived conjugates but distinct from dG-derived conjugates.

Cross-Link Conjugate pKa Inference
Supporting
OPdC-derived conjugate predicted to mirror OPdA (pKa ~8.8, protonated at pH 7.4); differs from dG-derived conjugate (pKa 6.3)
Protonation state context may influence DNA repair enzyme recognition in model systems
Extrapolated from OPdA conjugate data; direct OPdC conjugate pKa not explicitly determined
DNA-protein cross-link stability imine conjugate chemistry nucleoside adduct reactivity

Optimal Application Scenarios for OPdC


LC-MS/MS Biomarker Quantitation of Oxidative DNA Damage

OPdC is required as an authentic analytical standard for the specific detection and quantitation of cytosine-derived MDA-DNA adducts in genomic DNA or urine by liquid chromatography-tandem mass spectrometry. Because OPdC is a minor adduct relative to the dominant M1dG lesion [1], and its formation is pH-dependent with exclusive generation at neutral pH [2], laboratories quantifying the full spectrum of lipid peroxidation-induced DNA damage must procure OPdC as a separate standard—M1dG or OPdA standards cannot serve as surrogates for OPdC due to distinct chromatographic retention times and mass transitions.

Cytosine-Specific DNA-Protein Cross-Link Models

OPdC is uniquely suited for constructing defined DNA-protein cross-link models involving cytosine residues. Its pKa of 10.5 ensures that the oxopropenyl group remains in the neutral, electrophilic form at physiological pH, enabling efficient Schiff base formation with lysine ε-amino groups [3]. In contrast, N2-oxopropenyl-deoxyguanosine (pKa 6.9) is predominantly anionic and unreactive under identical conditions [3], making OPdC the necessary choice for comparative studies of pyrimidine-specific vs. purine-specific DNA-protein cross-linking chemistry.

MR1-Restricted T Cell Immunomodulation Research

As a specifically claimed MR1 ligand in WO2021144475A1 [4], OPdC can be employed in functional assays measuring MR1-restricted T cell receptor engagement, cytokine release, or T cell proliferation. The structural specificity of the oxopropenyl modification is essential for MR1 binding, as unmodified 2'-deoxycytidine is not claimed for this application [4]. This creates a defined procurement rationale: researchers validating MR1 ligand biology require OPdC rather than generic cytidine analogs.

Isotopically Labeled Internal Standard Synthesis

The one-pot synthetic method yielding OPdC in 25% isolated yield is compatible with the incorporation of stable isotopes (e.g., 13C, 15N) for the preparation of labeled internal standards used in isotope dilution mass spectrometry [5]. While the yield is lower than for M1dG (50%), it is higher than for OPdA (20%) [5], positioning OPdC as the more synthetically accessible of the two minor MDA adduct standards. This differential accessibility supports prioritization of OPdC procurement when resource constraints limit the acquisition of multiple labeled adduct standards.

Application
Selection Property
Validation Focus
Oxidative DNA damage biomarker quantitation
Cytosine-adduct-specific analytical standard
LC-MS/MS method development with distinct retention time and mass transition
DNA-protein cross-link model construction
Neutral pH electrophilic cross-linking competence
Schiff base formation with lysine residues in defined oligonucleotide models
MR1-restricted T cell assay development
Patent-disclosed MR1 ligand identity
TCR engagement and cytokine release endpoint context
Isotope-labeled internal standard preparation
25% synthetic yield accessible for labeling chemistry
Isotope dilution mass spectrometry method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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